2-amino-3,5-diiodo-N-(4-methylphenyl)benzamide
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Overview
Description
2-amino-3,5-diiodo-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C14H12I2N2O This compound is characterized by the presence of two iodine atoms, an amino group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,5-diiodo-N-(4-methylphenyl)benzamide typically involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is carried out in a microreactor system to optimize reaction conditions and achieve high yield. The process includes the following steps:
Starting Materials: 4-methylbenzene-1,3-diamine and benzoic anhydride.
Reaction Conditions: The reaction is conducted in the presence of triethylamine as an acid-binding agent to prevent protonation of the raw material.
Optimization: The reaction conditions are optimized to achieve a yield of 85.7% within 10 minutes.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of microreactor systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-amino-3,5-diiodo-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide and potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-amino-3,5-diiodo-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3,5-diiodo-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: A similar compound with a different substitution pattern on the benzene ring.
N-(2,5-diiodo-3-methylphenyl)(hydroxyimino)acetamide: Another compound with iodine substitutions and a different functional group.
Uniqueness
2-amino-3,5-diiodo-N-(4-methylphenyl)benzamide is unique due to its specific substitution pattern and the presence of both amino and iodine groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C14H12I2N2O |
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Molecular Weight |
478.07 g/mol |
IUPAC Name |
2-amino-3,5-diiodo-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12I2N2O/c1-8-2-4-10(5-3-8)18-14(19)11-6-9(15)7-12(16)13(11)17/h2-7H,17H2,1H3,(H,18,19) |
InChI Key |
OFKHDSPMKLHMEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)I)I)N |
Origin of Product |
United States |
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